(5-(4-chlorophenyl)isoxazol-3-yl)methyl 2-(1-methyl-1H-indol-3-yl)acetate
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Overview
Description
(5-(4-chlorophenyl)isoxazol-3-yl)methyl 2-(1-methyl-1H-indol-3-yl)acetate is a useful research compound. Its molecular formula is C21H17ClN2O3 and its molecular weight is 380.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Agents
Research has been conducted on the synthesis of compounds related to "(5-(4-chlorophenyl)isoxazol-3-yl)methyl 2-(1-methyl-1H-indol-3-yl)acetate" with a focus on their antimicrobial properties. For example, Sah et al. (2014) synthesized formazans from a Mannich base derivative showing moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014). Similarly, studies on the synthesis of isoxazol-5(4H)-ones and their derivatives have demonstrated potential applications in developing new antibacterial agents, highlighting their significance in pharmaceutical research (Patil, Mudaliar, & Chaturbhuj, 2017).
Anticancer and Electrochemical Behavior
Badiger et al. (2022) explored the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives, evaluating their in vitro anticancer efficacy against lung cancer cells and their electrochemical behavior. This study emphasizes the potential of these compounds in developing novel anticancer therapies and their applications in electrochemical sensors (Badiger, Khatavi, & Kamanna, 2022).
Herbicidal Activity
In agricultural research, Hwang et al. (2005) reported the synthesis of an isoxazoline derivative demonstrating potent herbicidal activity and selectivity towards rice, offering a potential application in developing new agrochemicals (Hwang et al., 2005).
Molecular Docking Studies
Molecular docking studies have been utilized to understand the binding affinities and interactions of these compounds with biological targets. For example, the study of novel indole–isoxazole–triazole conjugates as potent antibacterial agents involved molecular docking to predict their efficacy (Prashanthi, Babu, & Rani, 2021).
Synthesis Techniques and Material Science Applications
Research also includes the development of synthesis techniques for isoxazole derivatives under environmentally friendly conditions, potentially applicable in material science for creating novel materials with unique properties (Cheng, Wang, Liu, & Zhang, 2009).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound induces a variety of molecular and cellular changes
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, isoxazole derivatives have been reported to possess immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects .
Cellular Effects
Based on the known properties of indole and isoxazole derivatives, it can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives . Isoxazole derivatives, on the other hand, have been reported to possess immunoregulatory properties .
Metabolic Pathways
Indole is a product of the degradation of tryptophan in higher plants .
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(1-methylindol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-24-12-15(18-4-2-3-5-19(18)24)10-21(25)26-13-17-11-20(27-23-17)14-6-8-16(22)9-7-14/h2-9,11-12H,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZVBQJYMPUXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.